REACTION_SMILES
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[CH3:23][Si:24]([N-:25][Si:26]([CH3:27])([CH3:28])[CH3:29])([CH3:30])[CH3:31].[CH3:38][c:39]1[cH:40][cH:41][cH:42][cH:43][cH:44]1.[K+:32].[O:33]1[CH2:34][CH2:35][CH2:36][CH2:37]1.[c:12]1([C:18](=[O:19])[O:20][CH2:21][CH3:22])[cH:13][cH:14][cH:15][cH:16][n:17]1.[n:1]1[cH:2][cH:3][c:4]([CH3:5])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12>>[n:1]1[cH:2][cH:3][c:4]([CH2:5][C:18]([c:12]2[cH:13][cH:14][cH:15][cH:16][n:17]2)=[O:19])[c:6]2[cH:7][cH:8][cH:9][cH:10][c:11]12
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Name
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C[Si](C)(C)[N-][Si](C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(=O)c1ccccn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1ccnc2ccccc12
|
Name
|
|
Type
|
product
|
Smiles
|
O=C(Cc1ccnc2ccccc12)c1ccccn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |